Centrolobol

説明

Identification and Synthesis of Centrolobol

Centrolobol has been identified as a metabolite derived from platyphylloside, which is known to inhibit the digestibility of hay in rumen fluid. The synthesis of centrolobol and its enantiomers was achieved to study their effects on in vitro digestibility, with centrolobol being pinpointed as the active metabolite responsible for the observed inhibition .

Synthesis Approaches to Centrolobine and Centrolobol

Several methods have been developed for the synthesis of centrolobine, a compound closely related to centrolobol. One approach involves a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization, which provides a highly efficient and enantioselective route to (-)-centrolobine . Another method utilizes the stereoselective intramolecular reductive etherification of delta-trialkylsilyloxy substituted ketones, which was a key step in the total synthesis of (-)-centrolobine . Additionally, an asymmetric synthesis of (-)-6-epi-centrolobine, an analogue of (-)-centrolobine, has been described, highlighting the versatility of synthetic strategies for these compounds .

Molecular Structure and Chemical Reactions

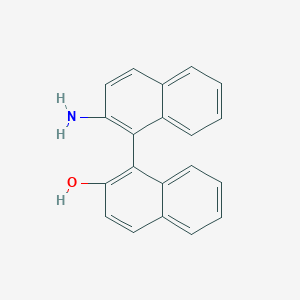

The molecular structure of centrolobine and centrolobol features a 2,6-cis-disubstituted tetrahydropyran core, which is a common structural motif in these diarylheptanoids. The total synthesis of (-)-centrolobine was accomplished using an intramolecular Barbier-type reaction, followed by a Lewis acid-promoted reduction . A gold-catalyzed cycloetherification has been employed for the synthesis of (±)-centrolobine, demonstrating the utility of gold catalysis in constructing the centrolobine skeleton .

Physical and Chemical Properties

The diarylheptanoid centrolobol, along with related compounds, has been synthesized with the aim of understanding their physical and chemical properties. The total synthesis of acerogenins and centrolobol involved the formation of a 13-membered cyclophane skeleton, which was achieved through a domino process involving a Miyaura arylborylation–intramolecular Suzuki reaction . The heartwoods of Centrolobium species were examined, and centrolobol was found among other diarylheptanoids, indicating its natural occurrence and relevance to the chemical diversity of these species .

Efficient Synthetic Routes

Efficient synthetic routes to centrolobine have been developed, including a very short synthesis involving two successive one-pot reactions, which demonstrates the potential for rapid and scalable production of these compounds . The use of Brønsted acidic ionic liquids for intramolecular hydroalkoxylations has also been applied to the synthesis of (±)-centrolobine, showcasing innovative solvent systems that can facilitate these reactions .

科学的研究の応用

1. Chemical Composition and Variants

Centrolobol, a chemical compound found in Centrolobium species, has been studied for its various forms and chemical properties. The heartwoods of Centrolobium robustum Mart. and Centrolobium tomentosum Benth. contain different forms of centrolobol, along with other compounds like piceatannol and centrolobine. These findings contribute to understanding the chemical diversity and potential applications of substances derived from Centrolobium species (Craveiro, Prado, Gottlieb, & Albuquerque, 1970).

2. Impact on In Vitro Digestibility

Research has identified centrolobol as a significant metabolite affecting in vitro digestibility of hay. Centrolobol, particularly its (R)-enantiomer, was found to decrease digestion in cow rumen fluid. This insight is crucial for understanding the impact of specific plant metabolites on animal nutrition and digestive processes (Sunnerheim & Bratt, 2004).

3. Phenolic Constituents and Potential Applications

Another study on Centrolobium species revealed the presence of centrolobol along with other phenolic constituents. The variety of compounds identified, including centrolobol, highlights the potential for diverse applications in pharmacology, nutrition, and other scientific fields (Jurd & Wong, 1984).

作用機序

Target of Action

Centrolobol, a compound that can be isolated from the heartwood of Centrolobium Robustum Mart , has been found to exhibit significant antifibrotic activity . The primary target of Centrolobol is the caspase enzymes . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

Centrolobol interacts with its targets, the caspase enzymes, leading to significant inhibition of cell proliferation . This interaction results in an antifibrotic effect, which means it can prevent or reduce fibrosis, a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to organ dysfunction.

Result of Action

The molecular and cellular effects of Centrolobol’s action primarily involve the inhibition of cell proliferation . This suggests that Centrolobol could potentially be used in conditions where inhibition of cell proliferation is beneficial, such as in the treatment of certain types of cancer or fibrotic diseases.

特性

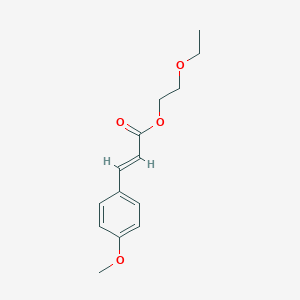

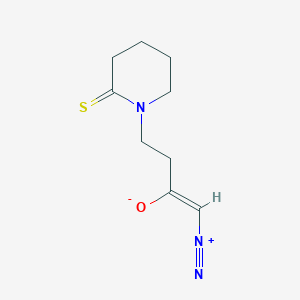

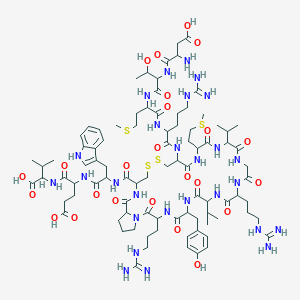

IUPAC Name |

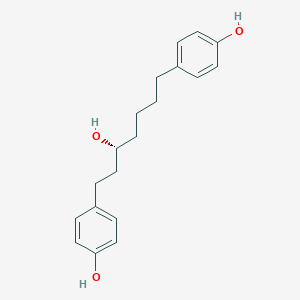

4-[(5R)-5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJAYWZGEZOHRU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873755 | |

| Record name | (-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Centrolobol | |

CAS RN |

30359-01-4 | |

| Record name | (-)-Centrolobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30359-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)